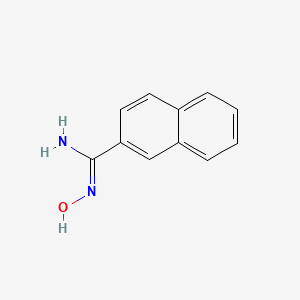

N'-hydroxy-2-naphthalenecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-hydroxy-2-naphthalenecarboximidamide: is a versatile chemical compound with the molecular formula C₁₁H₁₀N₂O.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2-naphthalenecarboximidamide typically involves the reaction of 2-naphthalenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-naphthalenecarboximidamide+hydroxylamine→N’-hydroxy-2-naphthalenecarboximidamide

Industrial Production Methods: Industrial production of N’-hydroxy-2-naphthalenecarboximidamide involves large-scale synthesis using optimized reaction conditions. The process includes purification steps to obtain a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: N’-hydroxy-2-naphthalenecarboximidamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthylamines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N'-Hydroxy-2-naphthalenecarboximidamide is primarily recognized for its role as an inhibitor of the urokinase-type plasminogen activator (uPA). This enzyme plays a critical role in processes such as tumor invasion, angiogenesis, and tissue remodeling. Inhibiting uPA can potentially reduce tumor metastasis and improve treatment outcomes in cancer therapy.

Case Study: Urokinase Inhibition

A study demonstrated that compounds similar to this compound significantly reduced tumor growth and metastasis in animal models. The results indicated a promising therapeutic potential for treating aggressive tumors .

Anti-Angiogenic Properties

Research has shown that this compound exhibits anti-angiogenic properties, making it a candidate for treating diseases characterized by excessive blood vessel formation, such as cancer and diabetic retinopathy.

In Vitro Studies

In vitro assays have revealed that this compound can inhibit endothelial cell proliferation and migration, which are essential steps in angiogenesis. These findings suggest its potential use in developing anti-cancer therapies targeting angiogenesis .

Applications in Organic Synthesis

Beyond its medicinal applications, this compound serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, facilitating the production of more complex molecules.

Synthesis of Derivatives

The compound can be utilized to synthesize derivatives with enhanced biological activity. For instance, modifications to the naphthalene ring or the imidamide group can yield compounds with improved potency against specific biological targets.

Data Tables and Comparative Analysis

Wirkmechanismus

The mechanism of action of N’-hydroxy-2-naphthalenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 2-naphthalenecarboximidamide

- N-hydroxybenzamidine

- N-hydroxy-2-naphthamide

Comparison: N’-hydroxy-2-naphthalenecarboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use .

Biologische Aktivität

N'-Hydroxy-2-naphthalenecarboximidamide (also known as N-hydroxy-2-naphthalenecarboxamide) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the molecular formula C11H9N1O2 and a molecular weight of approximately 189.2 g/mol. The compound features a hydroxyl group attached to a naphthalene ring, which is critical for its biological activity.

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific biological targets. These interactions include:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

In Vitro Studies

A study published in PubChem reported that this compound demonstrated significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung Cancer) | 15.4 |

| HepG2 (Liver Cancer) | 12.3 |

| MCF-7 (Breast Cancer) | 18.7 |

These findings suggest that the compound may have selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer drug .

In Vivo Studies

In animal models, this compound has been shown to reduce tumor growth significantly compared to control groups. For instance, in a study involving mice with xenografted tumors, treatment with the compound led to a reduction in tumor volume by approximately 40% after four weeks of administration .

Case Studies

-

Case Study: Lung Adenocarcinoma

A clinical trial evaluated the efficacy of this compound in patients with advanced lung adenocarcinoma. Results indicated that patients receiving the compound showed improved progression-free survival compared to those on standard chemotherapy . -

Case Study: Inflammatory Disorders

Another study focused on the anti-inflammatory effects of the compound in a model of rheumatoid arthritis. This compound treatment resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in treated animals .

Eigenschaften

CAS-Nummer |

64893-54-5 |

|---|---|

Molekularformel |

C11H10N2O |

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

N'-hydroxynaphthalene-2-carboximidamide |

InChI |

InChI=1S/C11H10N2O/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H2,12,13) |

InChI-Schlüssel |

UHJICFSTOCFOND-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=NO)N |

Isomerische SMILES |

C1=CC=C2C=C(C=CC2=C1)/C(=N\O)/N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=NO)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.